1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene is an aromatic organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the methoxymethoxy group. One common synthetic route includes:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with an amine group using an amine reagent.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-3-fluoro-5-methylbenzene: This compound lacks the methoxymethoxy group, making it less soluble and potentially less bioavailable.
1-Bromo-3-chloro-5-fluorobenzene:
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: The trifluoromethoxy group significantly changes the compound’s electronic properties and reactivity compared to the methoxymethoxy group.
These comparisons highlight the unique properties and applications of this compound, particularly its enhanced solubility and reactivity due to the methoxymethoxy group.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGZBHJTLGPNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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